molecular formula C22H15N3OS3 B2540071 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 308292-98-0

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No. B2540071
CAS RN: 308292-98-0
M. Wt: 433.56
InChI Key: WRXVSHZEQFAEGA-UHFFFAOYSA-N
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Description

The compound "N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide" is a quinoline-2-carboxamide derivative, which is a class of compounds that have been studied for various biological activities, including their potential as radioligands for peripheral benzodiazepine receptors (PBR) . These receptors are of interest for noninvasive assessment with positron emission tomography (PET) imaging due to their involvement in various physiological and pathological processes.

Synthesis Analysis

The synthesis of quinoline-2-carboxamide derivatives can involve N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate, as demonstrated in the synthesis of radioligands like [11C]4, [11C]5, and [11C]6 . These compounds were synthesized with high radiochemical purity and yield, indicating the efficiency of the method. Another approach to synthesizing carboxamide derivatives is the reaction of substituted benzohydrazides with diacetic acid derivatives in water, which adheres to green chemistry principles and yields nearly quantitative results . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinoline-2-carboxamide derivatives is characterized by a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a carboxamide group and various substituents, such as methylsulfanyl and thiophenyl groups, can significantly influence the compound's biological activity and binding affinity to target receptors . The structure-activity relationships observed in similar compounds suggest that small lipophilic substituents can enhance cytotoxic potency .

Chemical Reactions Analysis

Quinoline-2-carboxamide derivatives can participate in various chemical reactions, including N-methylation and interactions with PBR. The inhibition studies with radiolabeled compounds indicate that these derivatives can bind specifically to PBR, which is crucial for their potential use in PET imaging . The chemical reactivity of the carboxamide group and the substituents also plays a role in the compound's biological activity, as seen in the cytotoxicity evaluations of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-2-carboxamide derivatives, such as solubility, stability, and specific radioactivity, are important for their application in biological studies and imaging techniques. The radioligands synthesized for PBR imaging were produced with high specific radioactivity, which is essential for PET imaging sensitivity . The solubility in water and reaction conditions that conform to green chemistry principles, as seen in the synthesis of related carboxamides, are also beneficial for the compound's practical use and environmental impact .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole and quinoline derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future research directions for this compound could be numerous, given the wide range of potential applications for benzothiazole and quinoline derivatives in fields like medicinal chemistry, materials science, and more .

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS3/c1-27-22-25-17-9-8-13(11-20(17)29-22)23-21(26)15-12-18(19-7-4-10-28-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXVSHZEQFAEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide

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